3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid
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Overview
Description
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H10BrClNO2 It is an amino acid derivative characterized by the presence of both bromine and chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of both bromine and chlorine atoms on the phenyl ring can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-chlorophenyl)propanoic acid: Similar structure but lacks the bromine atom.
3-Amino-3-(2-bromophenyl)propanoic acid: Similar structure but lacks the chlorine atom.
β-Alanine (3-aminopropanoic acid): Lacks the phenyl ring and halogen atoms.
Uniqueness
The uniqueness of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid lies in its dual halogenation, which can significantly alter its chemical and biological properties compared to its non-halogenated or singly halogenated counterparts .
Properties
Molecular Formula |
C9H9BrClNO2 |
---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrClNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
InChI Key |
LIFMFDAYAWAMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br |
Origin of Product |
United States |
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